4-(Tributylstannyl)pyrimidine: A Comprehensive Technical Guide for Advanced Organic Synthesis
4-(Tributylstannyl)pyrimidine: A Comprehensive Technical Guide for Advanced Organic Synthesis
Introduction: The Strategic Importance of the Pyrimidine Moiety
In the landscape of modern drug discovery and materials science, the pyrimidine scaffold stands as a cornerstone heterocyclic motif. Its presence is integral to a vast array of biologically active molecules, including kinase inhibitors, antiviral agents, and other targeted therapeutics.[1] The ability to precisely and efficiently introduce the pyrimidine unit into complex molecular architectures is therefore of paramount importance. 4-(Tributylstannyl)pyrimidine has emerged as a critical reagent for this purpose, serving as a versatile and highly effective building block in palladium-catalyzed cross-coupling reactions.[1]
This technical guide provides an in-depth exploration of the properties, synthesis, and applications of 4-(Tributylstannyl)pyrimidine. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their synthetic endeavors. The focus will be on providing not just procedural details, but also the underlying scientific rationale to empower users to optimize its application in their specific contexts.
PART 1: Physicochemical and Safety Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe and effective use in the laboratory.
Core Properties
The key physicochemical properties of 4-(Tributylstannyl)pyrimidine are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 332133-92-3 | [2][3][4] |
| Molecular Formula | C₁₆H₃₀N₂Sn | [2][4] |
| Molecular Weight | 369.13 g/mol | [4] |
| Appearance | Pale-yellow to yellow-brown liquid/oil | |
| Predicted Boiling Point | 381.8 ± 34.0 °C | [2] |
| Predicted pKa | 1.21 ± 0.19 | [2] |
| Storage Temperature | Room temperature, under inert gas (Nitrogen or Argon) at 2–8 °C is also recommended | [5] |
Safety and Handling
4-(Tributylstannyl)pyrimidine is an organotin compound and, as such, requires careful handling due to its toxicity.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Disposal: Dispose of all waste containing organotin compounds in accordance with local, state, and federal regulations. Due to their environmental toxicity, these compounds should not be discharged into drains.
PART 2: Synthesis of 4-(Tributylstannyl)pyrimidine
While 4-(Tributylstannyl)pyrimidine is commercially available, understanding its synthesis provides valuable insight into its stability and potential impurities. A common and effective method for the preparation of arylstannanes is the reaction of an aryl halide with a tributylstannylating agent.
Proposed Synthetic Pathway
The synthesis of 4-(Tributylstannyl)pyrimidine can be achieved by the reaction of a 4-halopyrimidine (preferably 4-iodopyrimidine for higher reactivity) with a tributylstannyl anion, typically generated in situ. This approach is analogous to the preparation of other arylstannanes.
Caption: Proposed synthesis of 4-(Tributylstannyl)pyrimidine.
Experimental Protocol: Synthesis from 4-Chloropyrimidine
This protocol is a representative procedure based on established methods for the synthesis of similar organostannanes.[6]
Materials:
-
4-Chloropyrimidine
-
Tributyltin hydride (Bu₃SnH)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Tributylstannyl Lithium: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add tributyltin hydride (1.1 equivalents) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2.0 M solution of lithium diisopropylamide (1.1 equivalents) to the stirred solution, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction with 4-Chloropyrimidine: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve 4-chloropyrimidine (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 4-chloropyrimidine to the tributylstannyl lithium solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(Tributylstannyl)pyrimidine.
PART 3: Reactivity and Applications in Stille Cross-Coupling
The primary utility of 4-(Tributylstannyl)pyrimidine lies in its application as a nucleophilic partner in Stille cross-coupling reactions.[7] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds.[8]
The Stille Coupling Mechanism
The catalytic cycle of the Stille reaction is well-established and generally proceeds through three key steps:[9]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X, e.g., an aryl halide or triflate) to form a Pd(II) complex.
-
Transmetalation: The pyrimidine group is transferred from the tin atom of 4-(tributylstannyl)pyrimidine to the palladium center, forming a new Pd(II) complex and a tributyltin halide byproduct (Bu₃Sn-X). This is often the rate-limiting step.
-
Reductive Elimination: The two organic groups (R¹ and the pyrimidine ring) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-pyrimidine) and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of 4-(Tributylstannyl)pyrimidine with an Aryl Bromide
This protocol provides a general procedure for the Stille coupling of 4-(Tributylstannyl)pyrimidine with a generic aryl bromide. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equivalent)
-
4-(Tributylstannyl)pyrimidine (1.1-1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
-
Anhydrous lithium chloride (LiCl) (optional, 2-3 equivalents)
-
Saturated aqueous potassium fluoride (KF) solution
-
Diatomaceous earth
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equivalent), Pd(PPh₃)₄ (0.02-0.05 equivalents), and if used, anhydrous lithium chloride (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add 4-(Tributylstannyl)pyrimidine (1.1-1.2 equivalents) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of diatomaceous earth, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyrimidine.
PART 4: Spectroscopic Characterization
Predicted ¹H NMR Spectrum
-
Pyrimidine Protons:
-
H2: A singlet or a narrow triplet (due to coupling with H5 and H6) is expected in the downfield region, likely around δ 9.1-9.3 ppm.
-
H5: A doublet of doublets is expected, coupling to both H6 and potentially long-range to the tin atom. Expected chemical shift is around δ 7.3-7.5 ppm.
-
H6: A doublet is expected, coupling to H5, in the region of δ 8.6-8.8 ppm.
-
-
Tributylstannyl Protons:
-
A series of multiplets corresponding to the butyl chains will be present in the upfield region (δ 0.8-1.6 ppm). The protons on the carbon alpha to the tin atom will show satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.
-
Predicted ¹³C NMR Spectrum
-
Pyrimidine Carbons:
-
C2, C4, C6: These carbons will appear in the downfield region, typically between δ 150-160 ppm. The carbon directly attached to the tin atom (C4) will exhibit coupling to the tin isotopes.
-
C5: This carbon will be more upfield, likely in the range of δ 120-130 ppm.
-
-
Tributylstannyl Carbons:
-
The four carbons of the butyl groups will appear in the upfield region (δ 10-30 ppm).
-
Mass Spectrometry
-
Expected Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of multiple tin isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn). The most abundant isotopes are ¹²⁰Sn, ¹¹⁸Sn, and ¹¹⁶Sn.
-
Fragmentation: Common fragmentation patterns would involve the loss of butyl groups from the tin atom.
Conclusion
4-(Tributylstannyl)pyrimidine is a high-value reagent that enables the strategic incorporation of the pyrimidine heterocycle into complex molecules. Its primary application in Stille cross-coupling reactions offers a reliable and versatile method for C-C bond formation under relatively mild conditions. A comprehensive understanding of its physicochemical properties, safe handling procedures, synthesis, and reactivity is essential for its successful application in research and development. This guide provides the foundational knowledge and practical protocols to empower scientists to effectively utilize 4-(Tributylstannyl)pyrimidine in their synthetic campaigns, ultimately accelerating the discovery and development of novel chemical entities.
References
-
NROChemistry. Stille Coupling. [Link]
- Singh, H., & Kumar, S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723.
-
Therkelsen, F. D., Rottländer, M., Thorup, N., & Pedersen, E. B. (2004). 4-metalated condensed pyrimidines: their preparation and reaction with aldehydes under Barbier-type conditions. Organic letters, 6(12), 1991–1994. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
-
Organic Syntheses. (2011). Org. Synth., 88, 197. [Link]
-
Reagentia. 4-(Tributylstannyl)pyrimidine (1 x 1 g). [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Tributylstannyl Pyrimidine: A Key Building Block in Pharma. [Link]
-
Aladdin Scientific. 4-(Tributylstannyl)pyrimidine, min 95%, 100 mg. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. 4-(Tributylstannyl)pyrimidine (1 x 1 g) | Reagentia [reagentia.eu]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-(Tributylstannyl)pyrimidine | 332133-92-3 [chemicalbook.com]
- 6. 2-(Tributylstannyl)pyrimidine | 153435-63-3 [chemicalbook.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
